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molecular formula C12H21NO2 B8662154 Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate

Ethyl 2-(1-cyclopropylpiperidin-4-yl)acetate

Cat. No. B8662154
M. Wt: 211.30 g/mol
InChI Key: YZZKFFMWBSVJAY-UHFFFAOYSA-N
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Patent
US09328118B2

Procedure details

Lithium tetrahydroborate (730 mg) was added to a solution of ethyl(1-cyclopropylpiperidin-4-yl)acetate (2.1 g) in THF (53 mL) under ice-cooling. MeOH (2.4 mL) was added thereto, and the mixture was stirred at room temperature overnight. After water and EtOAc were added to the reaction mixture, the mixture was stirred for 30 minutes, and extraction was performed using EtOAc. The organic layer was dried over Na2SO4 and filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (Hex:EtOAc=80:20 to 60:40), whereby 2-(1-cyclopropylpiperidin-4-yl)ethanol (1.3 g) was obtained as a pale yellow oil.
Quantity
730 mg
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C([O:5][C:6](=O)[CH2:7][CH:8]1[CH2:13][CH2:12][N:11]([CH:14]2[CH2:16][CH2:15]2)[CH2:10][CH2:9]1)C.CO.O>C1COCC1.CCOC(C)=O>[CH:14]1([N:11]2[CH2:10][CH2:9][CH:8]([CH2:7][CH2:6][OH:5])[CH2:13][CH2:12]2)[CH2:16][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
730 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC(CC1CCN(CC1)C1CC1)=O
Name
Quantity
53 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by basic silica gel column chromatography (Hex:EtOAc=80:20 to 60:40)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)N1CCC(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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